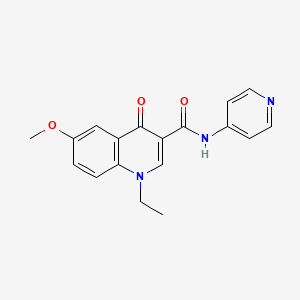![molecular formula C20H27N5O2S B6131372 4-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6131372.png)
4-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is a chemical compound that has garnered significant attention in scientific research. This compound is commonly referred to as PMS-601 due to its complex chemical name. PMS-601 is a pyrimidine-based compound that has been studied extensively for its potential pharmacological applications.
Wirkmechanismus
The mechanism of action of PMS-601 is not fully understood. However, it is believed to act as a modulator of the GABAergic system. PMS-601 has been found to enhance the release of GABA in the brain, which can lead to anxiolytic and anticonvulsant effects. PMS-601 has also been shown to have an inhibitory effect on the release of glutamate, which can lead to neuroprotective effects.
Biochemical and Physiological Effects
PMS-601 has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which can lead to anxiolytic and anticonvulsant effects. PMS-601 has also been shown to have an inhibitory effect on the release of glutamate, which can lead to neuroprotective effects. Additionally, PMS-601 has been found to have anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PMS-601 in lab experiments is its potential pharmacological applications. PMS-601 has been shown to have a number of potential therapeutic uses, which makes it a valuable compound for research. However, one limitation of using PMS-601 in lab experiments is its complex synthesis process. The synthesis of PMS-601 is a multi-step process that can be time-consuming and difficult to replicate.
Zukünftige Richtungen
There are a number of future directions for research on PMS-601. One direction is to further investigate its potential use as an antidepressant and anxiolytic agent. Another direction is to explore its potential use in the treatment of Parkinson's disease. Additionally, further research could be done to better understand the mechanism of action of PMS-601 and its potential applications in other neurological disorders.
Conclusion
In conclusion, PMS-601 is a complex chemical compound that has been studied extensively for its potential pharmacological applications. Its synthesis method is complex, but its potential therapeutic uses make it a valuable compound for research. PMS-601 has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, and has potential applications in the treatment of Parkinson's disease. Further research is needed to better understand the mechanism of action of PMS-601 and its potential applications in other neurological disorders.
Synthesemethoden
The synthesis of PMS-601 is a complex process that involves multiple steps. The initial step involves the reaction of 4-phenylsulfonyl-1-piperazine with 2,6-dichloropyrimidine, which results in the formation of 2-(4-phenylsulfonyl-1-piperazinyl)-6-chloropyrimidine. This intermediate compound is then reacted with piperidine and methyl iodide to yield the final product, 4-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine.
Wissenschaftliche Forschungsanwendungen
PMS-601 has been studied extensively for its potential pharmacological applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. PMS-601 has also been studied for its potential use as an antidepressant and anxiolytic agent. Additionally, PMS-601 has been shown to have potential applications in the treatment of Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S/c1-17-16-19(23-10-6-3-7-11-23)22-20(21-17)24-12-14-25(15-13-24)28(26,27)18-8-4-2-5-9-18/h2,4-5,8-9,16H,3,6-7,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMPWEVRONQJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-cyclopropyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6131305.png)

![dimethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}terephthalate](/img/structure/B6131311.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6131319.png)

![N-(4-{1-methyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl}phenyl)acetamide](/img/structure/B6131337.png)
![2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6131343.png)
![1-[(3-methyl-2-quinoxalinyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6131351.png)
![1-{3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}ethanol](/img/structure/B6131356.png)
![{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol](/img/structure/B6131359.png)
![7-(4-chlorophenyl)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6131360.png)


![(3,4-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6131384.png)
